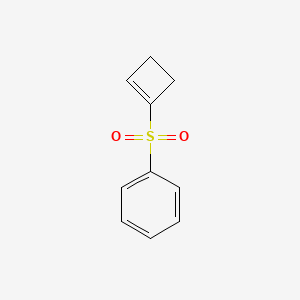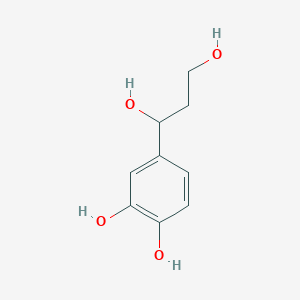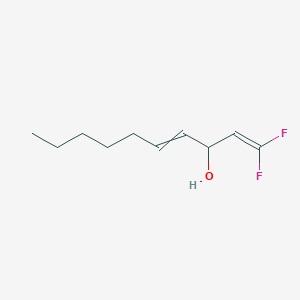
1,1-Difluorodeca-1,4-dien-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Difluorodeca-1,4-dien-3-ol, with the chemical formula
C11H20O
, is a compound that contains both fluorine and hydroxyl functional groups. Its systematic IUPAC name is 1,1-difluoro-4-decen-3-ol . Here’s a brief overview:Molecular Formula: C11H20O
CAS Number: 10339-55-6
EC Number: 233-732-6
Métodos De Preparación
Synthetic Routes: 1,1-Difluorodeca-1,4-dien-3-ol can be synthesized through various routes. One common method involves the addition of fluorine to a suitable precursor. For example, starting with 1,4-decadien-3-ol, fluorination can occur under controlled conditions to introduce the two fluorine atoms.
Industrial Production: While industrial-scale production methods may vary, the synthesis typically involves specialized equipment and reagents. Detailed industrial processes are proprietary, but research laboratories often use similar synthetic routes.
Análisis De Reacciones Químicas
1,1-Difluorodeca-1,4-dien-3-ol can participate in several chemical reactions:
Oxidation: It can undergo oxidation reactions, leading to the formation of various oxidation products.
Reduction: Reduction reactions may yield different derivatives.
Substitution: Substitution reactions can replace the hydroxyl group or fluorine atoms with other functional groups.
Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions.
Aplicaciones Científicas De Investigación
1,1-Difluorodeca-1,4-dien-3-ol finds applications in various fields:
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential biological activity.
Medicine: Studied for drug development.
Industry: Employed in the production of specialty chemicals.
Mecanismo De Acción
The exact mechanism by which 1,1-difluorodeca-1,4-dien-3-ol exerts its effects depends on its specific interactions with biological targets. Further research is needed to elucidate its precise mode of action.
Comparación Con Compuestos Similares
While 1,1-difluorodeca-1,4-dien-3-ol is unique due to its combination of fluorine and hydroxyl groups, similar compounds include other polyenes, fluorinated alcohols, and functionalized alkenes.
Propiedades
Número CAS |
138024-28-9 |
|---|---|
Fórmula molecular |
C10H16F2O |
Peso molecular |
190.23 g/mol |
Nombre IUPAC |
1,1-difluorodeca-1,4-dien-3-ol |
InChI |
InChI=1S/C10H16F2O/c1-2-3-4-5-6-7-9(13)8-10(11)12/h6-9,13H,2-5H2,1H3 |
Clave InChI |
LNQSIJWVOWDEDS-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC=CC(C=C(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



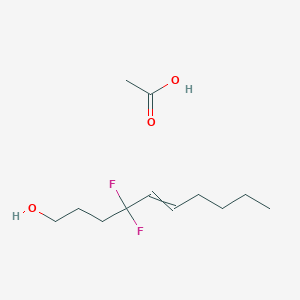
![1-[(6-Chloropyridin-3-yl)methyl]-2-methyl-3-nitroguanidine](/img/structure/B14270190.png)
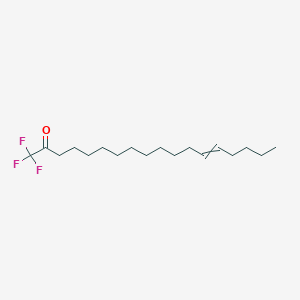
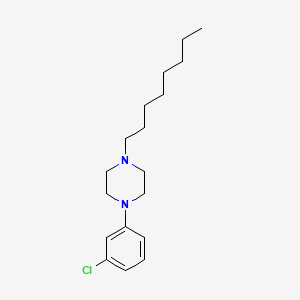
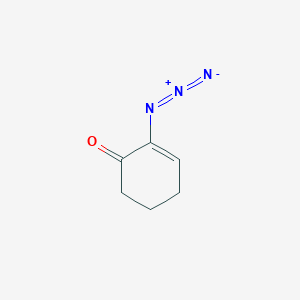

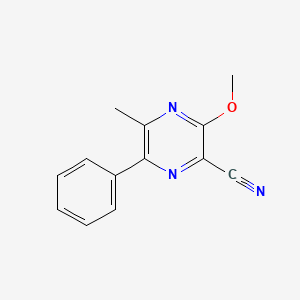
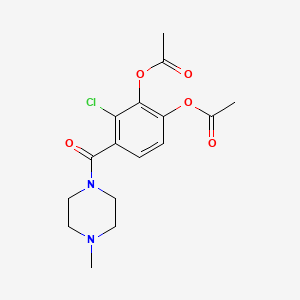
![4-[Tris(trimethylsilyl)methyl]benzoyl azide](/img/structure/B14270230.png)
